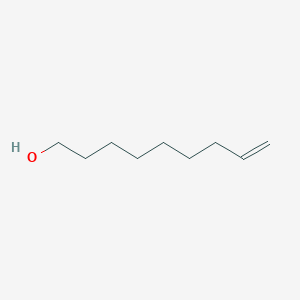

8-Nonen-1-ol

Vue d'ensemble

Description

8-Nonen-1-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 142.24 and a linear formula of C9H18O .

Synthesis Analysis

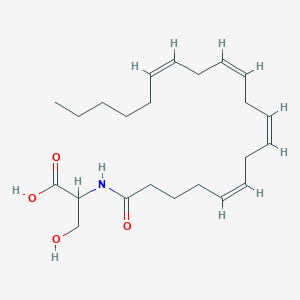

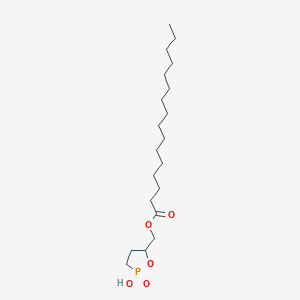

This compound is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A, which has cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells .Molecular Structure Analysis

The molecular formula of this compound is C9H18O . Its average mass is 142.239 Da and its mono-isotopic mass is 142.135757 Da .Chemical Reactions Analysis

This compound is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . More detailed information about its chemical reactions is not available in the search results.Physical and Chemical Properties Analysis

This compound is a clear liquid . It has a boiling point of 134 °C at 20 mmHg and a melting point of -7 °C . The density of this compound is 0.85g/cm3 .Applications De Recherche Scientifique

Médecine : Réactif d'analyse biochimique

Le 8-Nonen-1-ol sert de réactif d'analyse biochimique, en particulier dans la recherche en sciences de la vie. Il est utilisé comme matériau biologique ou composé organique pour étudier les processus cellulaires et les voies biochimiques . Son rôle dans l'amélioration de l'absorption des fluorophores dans les bactéries et les cellules mammaliennes est crucial pour visualiser et étudier les composants cellulaires au microscope .

Agriculture : Synthèse du chlorosulfolipide

En agriculture, le this compound est utilisé dans la synthèse du chlorosulfolipide (+)-danicalipin A. Ce composé présente une cytotoxicité envers diverses lignées cellulaires mammaliennes, ce qui peut être exploité pour développer des stratégies de lutte antiparasitaire ciblant les ravageurs au niveau cellulaire .

Applications industrielles : Sécurité et manutention des matériaux

Sur le plan industriel, le this compound est important pour ses propriétés de sécurité et de manutention. Il s'agit d'un liquide inflammable avec des exigences de stockage et d'élimination spécifiques. Comprendre ses propriétés physiques et chimiques est essentiel pour son utilisation industrielle en toute sécurité, en particulier dans les procédés de fabrication qui peuvent impliquer des températures élevées ou des sources d'inflammation potentielles .

Sciences de l'environnement : Toxicité et informations sur les risques

L'impact environnemental du this compound est étudié à travers sa toxicité et les informations sur les risques. Les chercheurs évaluent ses risques potentiels pour la santé de l'environnement, ce qui est essentiel pour l'élaboration de réglementations et de protocoles de sécurité concernant son utilisation et son élimination .

Technologie alimentaire : Composé aromatique clé

En technologie alimentaire, le this compound est identifié comme un composé aromatique clé dans le cantaloup. Son interaction avec d'autres composés améliore l'arôme global du fruit, ce qui est important pour l'aromatisation des aliments et le développement d'agents aromatisants artificiels .

Science des matériaux : Recherche sur les matériaux biologiques

Enfin, en science des matériaux, le this compound est utilisé comme matériau biologique dans la recherche. Ses propriétés sont analysées pour développer de nouveaux matériaux présentant les activités biologiques souhaitées, ce qui peut avoir des applications dans la création de matériaux biocompatibles pour les dispositifs médicaux ou les implants .

Safety and Hazards

8-Nonen-1-ol is combustible . The safety information includes the following precautionary statements: Keep away from heat/sparks/open flames/hot surfaces. No smoking. Wear protective gloves/ eye protection/ face protection. In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish. Store in a well-ventilated place. Keep cool .

Mécanisme D'action

Target of Action

It is known to be a reactant in the synthesis of chlorosulfolipid (+)-danicalipin a .

Mode of Action

It is known to be involved in the synthesis of chlorosulfolipid (+)-danicalipin A

Biochemical Pathways

It is known to play a role in the synthesis of chlorosulfolipid (+)-danicalipin A , which suggests it may be involved in lipid metabolism or related pathways.

Result of Action

8-Nonen-1-ol is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . This compound has been reported to have cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells . This suggests that this compound, as a precursor, may indirectly influence these cellular effects.

Analyse Biochimique

Biochemical Properties

It is known to be a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . This compound has shown cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells

Cellular Effects

Its role in the synthesis of chlorosulfolipid (+)-danicalipin A suggests that it may influence cell function

Molecular Mechanism

It is known to participate in the synthesis of chlorosulfolipid (+)-danicalipin A

Propriétés

IUPAC Name |

non-8-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGFCVJJLGSFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454905 | |

| Record name | 8-Nonen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13038-21-6 | |

| Record name | 8-Nonen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | non-8-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 8-nonen-1-ol acetate eliciting a strong electrophysiological response in male Manduca sexta at low concentrations?

A1: The research paper demonstrates that this compound acetate, when tested at a very low concentration (10^-0 µg), elicited a notable electrophysiological response in male Manduca sexta moths. [] This suggests that male M. sexta possess olfactory receptors highly sensitive to this compound. Such sensitivity could indicate that this compound acetate, or a structurally similar compound, plays a role in the mating behavior of this species, potentially acting as a pheromone or pheromone component. This finding opens avenues for further investigation into the use of this compound acetate, and related compounds, in pest management strategies targeting M. sexta populations, such as mating disruption or attract-and-kill techniques.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.